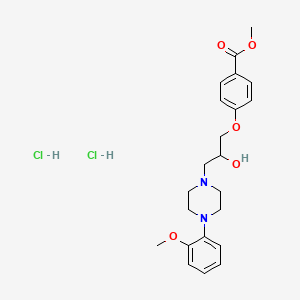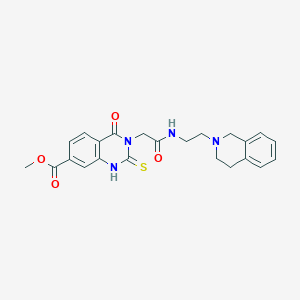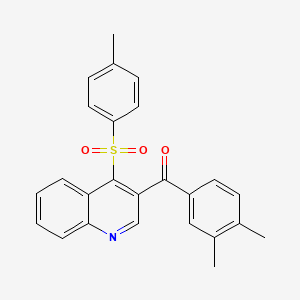
Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride” is a chemical compound with the molecular formula C22H30Cl2N2O5. It is a complex organic compound that contains several functional groups, including a methoxy group, a piperazine ring, and a benzoate ester .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: COc1ccccc1N2CCN(CC2)CC(COc3ccc(cc3)C(=O)OC)O . This indicates the presence of a methoxyphenyl group attached to a piperazine ring, which is further connected to a benzoate ester via a propoxy linker .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research on related chemical structures has shown potential antimicrobial activities. Compounds synthesized from similar structural frameworks, involving piperazine derivatives, have demonstrated good to moderate activities against various microorganisms. These findings suggest that derivatives of Methyl 4-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)benzoate dihydrochloride could be explored for antimicrobial applications, expanding the scope of this chemical compound in addressing resistant microbial strains (Bektaş et al., 2007).
Analgesic and Anti-inflammatory Agents
Novel compounds derived from similar chemical scaffolds have shown significant analgesic and anti-inflammatory activities. These compounds have been tested for their efficacy in inhibiting cyclooxygenase enzymes (COX-1/COX-2), showing high inhibitory activity and potential as therapeutic agents for inflammation and pain management. This suggests that this compound and its derivatives could be valuable in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Pharmacodynamics and Steroid 5alpha-Reductase Inhibition
The pharmacodynamic properties of compounds with structural similarities have been investigated, showing steroid 5alpha-reductase inhibitory effects. These studies provide insights into the potential of this compound derivatives in treating conditions associated with steroid metabolism, such as benign prostatic hyperplasia or androgenetic alopecia. The detailed pharmacodynamic analysis helps in understanding the therapeutic potential and the mechanism of action of these compounds (Furuta et al., 2001).
Antibacterial Evaluation of Novel Compounds
In the context of discovering new antibacterial agents, derivatives of this chemical compound have been synthesized and evaluated against various bacterial strains. The studies conducted offer promising results, indicating that these novel compounds possess mild to moderate antibacterial activity. This opens up new avenues for the application of this compound in developing antibacterial agents that could contribute to combating antibiotic resistance (Soliman et al., 2023).
Mecanismo De Acción
Target of Action
Compounds with a piperazine moiety are known to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . They are also components in potential treatments for Parkinson’s and Alzheimer’s disease .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . The interaction of the compound with its targets could lead to changes in the biochemical pathways, resulting in therapeutic effects.
Biochemical Pathways
Piperazine derivatives are known to interact with a variety of biochemical pathways due to their wide range of biological and pharmaceutical activity .
Pharmacokinetics
Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance , which could impact the bioavailability of the compound.
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity , suggesting that they could have multiple effects at the molecular and cellular level.
Propiedades
IUPAC Name |
methyl 4-[2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.2ClH/c1-27-21-6-4-3-5-20(21)24-13-11-23(12-14-24)15-18(25)16-29-19-9-7-17(8-10-19)22(26)28-2;;/h3-10,18,25H,11-16H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVZZIQVAQAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2898246.png)

![7-(4-chlorophenyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2898248.png)
methanone](/img/structure/B2898249.png)

![3-(4-bromophenyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2898251.png)
![5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2(1H)-pyridinone](/img/structure/B2898257.png)



![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-amino-4-chlorobenzoate](/img/structure/B2898263.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2898264.png)
![3-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2898265.png)

